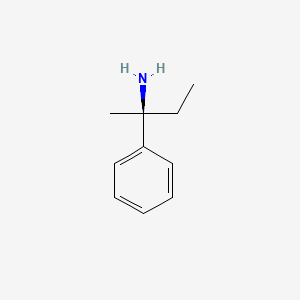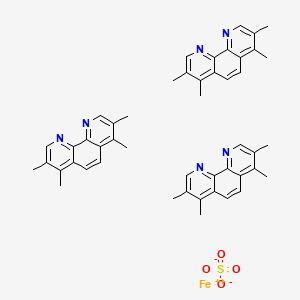![molecular formula C17H22O5 B577162 [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate CAS No. 14051-18-4](/img/structure/B577162.png)
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is primarily isolated from plants of the genus Zaluzania, which are native to Mexico. Sesquiterpene lactones like this compound are known for their anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves several steps, starting from the extraction of the compound from plant sources. The process typically includes the isolation of the compound using chromatographic techniques followed by purification. Specific synthetic routes for this compound have not been extensively documented, but similar compounds like Zaluzanin C and D have been synthesized using methods such as Michael addition and Heck arylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of the plant source and the efficiency of the extraction and purification methods.
Análisis De Reacciones Químicas
Types of Reactions: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the double bonds in the lactone ring, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[73101,5
Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones.
Biology: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate has shown promise in modulating biological pathways, making it a candidate for further research in cellular biology.
Medicine: Its anti-inflammatory and anticancer properties make it a potential therapeutic agent.
Industry: this compound and related compounds could be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Comparación Con Compuestos Similares
- Zaluzanin A
- Zaluzanin C
- Zaluzanin D
- Ivalin
- Ivalin acetate
Comparison: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is unique among its analogs due to its specific structural features and biological activities. While Zaluzanin A, C, and D share similar sesquiterpene lactone structures, they differ in the arrangement of functional groups and the presence of additional substituents.
Propiedades
Número CAS |
14051-18-4 |
|---|---|
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.358 |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,14(13)19)22-15(7)20/h8,10-14,19H,1,5-6H2,2-4H3/t8-,10+,11-,12-,13+,14+,16+,17-/m0/s1 |
Clave InChI |
HDQYPXUEQWOUGK-CZLNSIKDSA-N |
SMILES |
CC1C(CC2C13C(C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


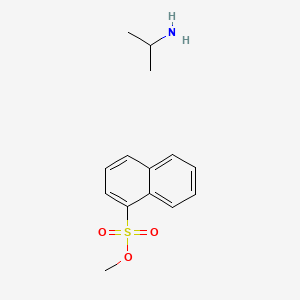
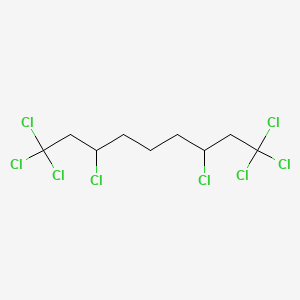
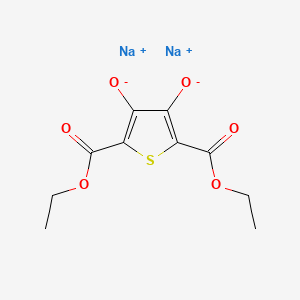

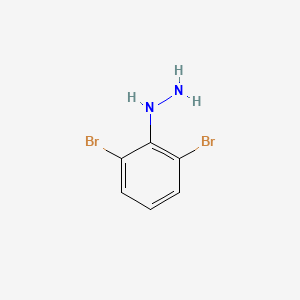
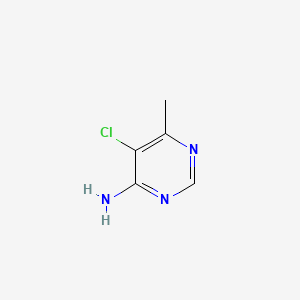
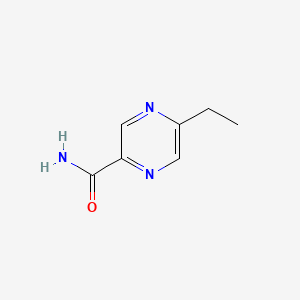
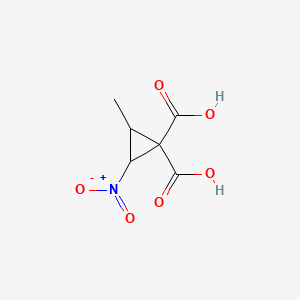
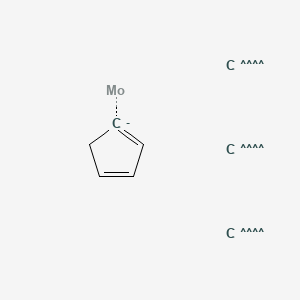
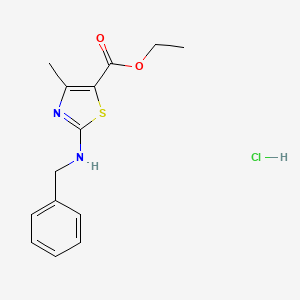
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
